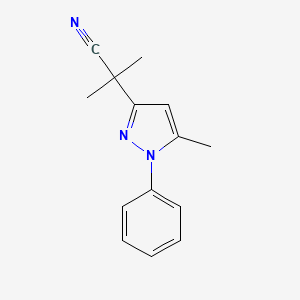

2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanenitrile

Description

2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanenitrile is a nitrile-containing heterocyclic compound featuring a pyrazole core substituted with methyl and phenyl groups. The pyrazole ring is a five-membered aromatic system with two adjacent nitrogen atoms, which confers unique electronic and steric properties.

Properties

IUPAC Name |

2-methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c1-11-9-13(14(2,3)10-15)16-17(11)12-7-5-4-6-8-12/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHNHADJVQRRPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC=C2)C(C)(C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanenitrile typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with appropriate nitrile-containing reagents under controlled conditions. One common method involves the use of a base-catalyzed reaction where the pyrazolone derivative is treated with a nitrile reagent in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion to the final product. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanenitrile has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanenitrile, we analyze structurally related pyrazole derivatives described in the literature. The following compounds from Molecules (2012) serve as key comparators:

Key Observations :

Structural Diversity: The target compound lacks fused heterocyclic systems (e.g., thiophene in 7a/7b or pyran in 11a/11b), resulting in simpler steric demands. Unlike 7a/7b and 11a/11b, which incorporate amino and hydroxy groups, the target compound features only methyl and phenyl substituents, reducing hydrogen-bonding capacity but increasing hydrophobicity.

Synthetic Methodology: The synthesis of analogs 7a/7b and 11a/11b involves cyclocondensation of pyrazole intermediates with malononitrile or ethyl cyanoacetate in 1,4-dioxane under reflux . A similar approach may apply to the target compound, though the absence of fused heterocycles could simplify purification.

Reactivity and Applications :

- Compounds like 7a and 11a, bearing multiple nitrile groups, exhibit enhanced electrophilicity, making them candidates for nucleophilic addition reactions. The target compound’s single nitrile group may limit such reactivity but improve stability.

- The ester-containing analogs (7b, 11b) demonstrate how substituent choice (e.g., nitrile vs. ester) modulates physicochemical properties. The target compound’s propanenitrile group may offer intermediate polarity compared to these derivatives.

Research Findings and Limitations

- Thermal Stability : Pyrazole-nitrile hybrids (e.g., 7a, 11a) show moderate thermal stability (decomposition >200°C), suggesting the target compound may share similar traits.

- Biological Activity : Analogs like 7a/7b and 11a/11b have demonstrated antimicrobial and antitumor activity in preliminary studies . The target compound’s bioactivity remains unexplored but warrants investigation given its structural similarity.

- Knowledge Gaps: Direct data on the target compound’s synthesis, crystallography, or applications are absent in the provided evidence. Further studies are needed to validate its properties relative to established analogs.

Biological Activity

2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanenitrile is a compound in the pyrazole class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

The compound has the IUPAC name 2-methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanenitrile and is characterized by a nitrile functional group attached to a pyrazole ring. It is synthesized through a base-catalyzed reaction involving 3-methyl-1-phenyl-5-pyrazolone and nitrile reagents, typically using sodium hydride or potassium carbonate as catalysts.

Biological Activity Overview

Research indicates that 2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanenitrile exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.

Antioxidant Properties

Studies show that derivatives of this compound possess significant radical scavenging activity. Some derivatives have demonstrated higher antioxidant potential compared to ascorbic acid, indicating their utility as antioxidants in pharmacological applications.

Anticancer Activity

In vitro studies have revealed that certain derivatives of 2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanenitrile exhibit cytotoxic effects against cancer cell lines, including colorectal RKO carcinoma cells. Notably, one derivative (compound 3i) showed an IC50 value of 6.2 ± 0.6 µM , indicating potent anticancer activity and the ability to activate autophagy proteins as a survival mechanism.

The mechanism by which 2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanenitrile exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to the inhibition or activation of these targets, resulting in various biological outcomes. The exact pathways can vary depending on the specific application and context of use.

Study on Anticancer Properties

A study published in 2023 investigated the anticancer properties of several pyrazole derivatives, including 2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanenitrile. The results indicated that these compounds could inhibit cell proliferation in cancer cell lines, suggesting their potential as therapeutic agents.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3i | RKO | 6.2 ± 0.6 | Autophagy activation |

| Other | Various | Varies | Varies |

Comparison with Similar Compounds

When compared to other pyrazole derivatives, 2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanenitrile stands out due to its unique nitrile functional group, which contributes to its distinct chemical reactivity and biological activities.

| Compound Name | Unique Features |

|---|---|

| 3-Methyl-1-phenyl-pyrazolone | Precursor for synthesis |

| 4,4’-Arylmethylene-bis(1H-pyrazol-5-ols) | Similar core structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.